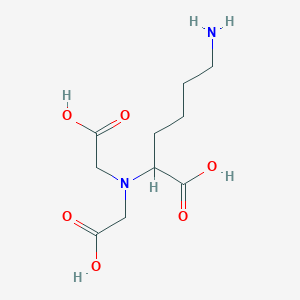

N-(5-Amino-1-carboxypentyl)iminodiacetic acid

Übersicht

Beschreibung

It is a derivative of lysine, an essential amino acid, and is characterized by its ability to form stable complexes with metal ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid typically involves the reaction of lysine with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Amino-1-carboxypentyl)iminodiacetic acid undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is a key feature of its chemical behavior.

Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts for chelation and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include metal complexes and substituted derivatives, which have various applications in scientific research and industry .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Chelating Agent in Analytical Chemistry

- NTA is extensively utilized as a chelating agent in analytical chemistry. It plays a crucial role in metal ion separation and analysis, facilitating the detection and quantification of metal ions in various samples.

Metal Ion Affinity Chromatography

- The compound is employed in metal ion affinity chromatography, particularly for the purification of proteins with histidine tags. This method allows for the efficient isolation of recombinant proteins expressed with oligo-histidine tags, leveraging NTA's strong binding affinity for nickel ions .

Biological Applications

Biochemical Assays

- In biological research, NTA is used in biochemical assays to stabilize enzymes and proteins. Its ability to bind metal ions is vital for modulating enzyme activity and enhancing the stability of protein structures.

Cell Targeting and Drug Delivery

- Recent studies have explored the use of NTA-functionalized microparticles for targeted drug delivery systems. These systems utilize the chelation properties of NTA to deliver therapeutic agents specifically to cells expressing histidine-tagged proteins .

Medical Applications

Chelation Therapy

- NTA has been investigated for its potential in chelation therapy, particularly for treating metal poisoning. The compound's ability to form stable complexes with toxic metal ions enables their removal from biological systems, thereby mitigating toxicity.

Radiopharmaceuticals

- The compound is also being explored in the development of radiopharmaceuticals for diagnostic and therapeutic applications. Its chelation properties facilitate the incorporation of radioactive isotopes into biological molecules, enhancing imaging techniques and targeted therapies .

Industrial Applications

Detergents and Cleaning Agents

- In industrial settings, NTA is utilized in formulating detergents and cleaning agents due to its capacity to bind metal ions that can interfere with cleaning efficacy. This property allows for improved performance in various cleaning applications.

Case Study 1: Protein Purification Using NTA

A notable application of NTA was demonstrated by Hochuli et al., who developed a method for purifying recombinant proteins using histidine tags. This technique has become a cornerstone in molecular biology, enabling researchers to isolate proteins with high specificity on solid surfaces modified with NTA .

Case Study 2: Targeted Drug Delivery Systems

In a recent study, researchers utilized NTA-functionalized microparticles to deliver therapeutic agents to cells expressing histidine-tagged proteins. The results showed enhanced cellular uptake and therapeutic efficacy compared to non-targeted delivery systems .

Wirkmechanismus

The primary mechanism by which N-(5-Amino-1-carboxypentyl)iminodiacetic acid exerts its effects is through chelation. It binds to metal ions, forming stable complexes that can be easily removed from solutions or biological systems. This chelation process involves the coordination of metal ions with the amino and carboxyl groups of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent with similar properties.

Nitrilotriacetic acid (NTA): A compound with three carboxymethyl groups, used for similar applications.

Uniqueness

N-(5-Amino-1-carboxypentyl)iminodiacetic acid is unique due to its derivation from lysine, which imparts specific properties such as biocompatibility and enhanced stability in biological systems. This makes it particularly useful in applications where biocompatibility is crucial.

Biologische Aktivität

N-(5-Amino-1-carboxypentyl)iminodiacetic acid (often referred to as "N-(5-Amino-1-carboxypentyl)IDA") is a chelating agent derived from lysine, notable for its ability to bind metal ions. This property underpins its biological activity, influencing various biochemical processes, including enzyme interactions and protein stabilization. This article delves into the compound's mechanisms of action, applications, and relevant research findings.

The primary mechanism through which N-(5-Amino-1-carboxypentyl)IDA exerts its biological activity is its chelating properties . The compound features an iminodiacetic acid moiety that allows it to form stable complexes with divalent metal ions such as cobalt (Co²⁺), copper (Cu²⁺), and nickel (Ni²⁺) . These metal ions are crucial cofactors for many enzymes, and their binding can significantly modulate enzyme activity.

Key Properties:

- Chelation : Forms stable complexes with metal ions.

- Biocompatibility : Derived from lysine, which enhances stability in biological systems.

- Influence on Enzyme Activity : Modulates the function of metal-dependent enzymes.

Applications

N-(5-Amino-1-carboxypentyl)IDA has diverse applications across several fields:

- Biochemistry : Used in enzyme-substrate interaction studies and protein-ligand binding assays.

- Medicine : Investigated for drug delivery systems and therapeutic applications involving metal ion modulation .

- Industrial Chemistry : Employed in processes requiring metal ion control, such as catalysis and purification.

Case Studies

-

Enzyme Modulation :

Studies have demonstrated that N-(5-Amino-1-carboxypentyl)IDA can influence the activity of various metal-dependent enzymes. For example, its interaction with metalloproteins has shown to alter catalytic efficiency, suggesting potential therapeutic applications in conditions where metal ion homeostasis is disrupted . -

Cellular Studies :

In cellular models, N-(5-Amino-1-carboxypentyl)IDA has been used to investigate the effects of metal ion chelation on cellular processes. Research indicates that it can disrupt normal cellular functions by sequestering essential metal ions, leading to altered signaling pathways . -

Nanoparticle Applications :

Recent studies have explored the use of N-(5-Amino-1-carboxypentyl)IDA in the development of nanoparticles for targeted drug delivery. Its ability to bind biomolecules via its amine group enhances the functionalization of nanoparticles, improving their efficacy in therapeutic applications .

Data Table: Biological Activities and Applications

| Activity/Property | Description |

|---|---|

| Chelation of Metal Ions | Forms stable complexes with Co²⁺, Cu²⁺, Ni²⁺; modulates enzyme activity |

| Enzyme Interaction | Influences catalytic efficiency of metalloproteins |

| Cellular Impact | Alters signaling pathways by disrupting metal ion homeostasis |

| Nanoparticle Functionalization | Enhances drug delivery systems through biomolecule attachment |

Eigenschaften

IUPAC Name |

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFQYGMJENQVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.